![molecular formula C10H11ClOS B2693780 3-[(3-Chlorophenyl)sulfanyl]butan-2-one CAS No. 1250927-50-4](/img/structure/B2693780.png)
3-[(3-Chlorophenyl)sulfanyl]butan-2-one
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Description
3-[(3-Chlorophenyl)sulfanyl]butan-2-one is a chemical compound with the molecular formula C10H11ClOS . It has a molecular weight of 214.71 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-[(3-Chlorophenyl)sulfanyl]butan-2-one consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications
Synthesis and Chemiluminescence
Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Bicyclic Dioxetanes : Research by Watanabe et al. (2010) explored the singlet oxygenation of certain thiophenes to yield sulfanyl-substituted bicyclic dioxetanes. These dioxetanes were thermally stable and could be further oxidized to sulfinyl- and sulfonyl-substituted derivatives. Base-induced decomposition of these dioxetanes in DMSO produced light, indicating potential applications in chemiluminescence studies (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Novel Catalysts and Synthetic Methods
Novel Nanosized N-Sulfonated Brönsted Acidic Catalyst : Goli-Jolodar et al. (2016) introduced a new nano-sized N-sulfonic acid catalyst for promoting the one-pot synthesis of hexahydroquinolines via a four-component condensation. This catalyst showed efficiency, reusability, and could be used under solvent-free conditions, showcasing its potential in green chemistry applications (Goli-Jolodar, Shirini, & Seddighi, 2016).
Antiviral Potential
Antiviral Activity of Synthesized Compounds : Naidu et al. (2012) employed an efficient polymer-supported catalyst for synthesizing dibenzo[a,j]xanthenes, which exhibited significant anti-viral activity against tobacco mosaic virus. This research illustrates the potential of sulfanyl-substituted compounds in developing new antiviral agents (Naidu, Krishna, Kumar, Arulselvan, Khalivulla, & Lasekan, 2012).
Structural and Tautomeric Studies
Tautomery and Acid-Base Properties of Azoderivatives : Mahmudov et al. (2011) studied the structural, tautomeric, and acid-base properties of azoderivatives of benzoylacetone, including compounds with sulfanyl groups. Understanding these properties is crucial for the application of such compounds in various chemical processes (Mahmudov, Rahimov, Babanly, Hasanov, Pashaev, Gasanov, Kopylovich, & Pombeiro, 2011).
properties
IUPAC Name |
3-(3-chlorophenyl)sulfanylbutan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClOS/c1-7(12)8(2)13-10-5-3-4-9(11)6-10/h3-6,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRGLGHCIROEPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorophenyl)sulfanyl]butan-2-one |
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